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Q94 hydrochloride

Cat. No.: B1662643
M. Wt: 369.3 g/mol
InChI Key: WXIWQTVPWYFEHP-UHFFFAOYSA-N
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Description

Overview of the Protease-Activated Receptor Family

Protease-Activated Receptors (PARs) are a unique subfamily of G protein-coupled receptors (GPCRs) that convert the extracellular proteolytic activity of certain enzymes into intracellular signals. wikipedia.orgnih.govnih.gov Unlike typical GPCRs that are activated by the binding of soluble ligands, PARs are activated by the proteolytic cleavage of their own N-terminal domain. nih.govnih.govencyclopedia.pubnih.gov This cleavage unmasks a new N-terminus that acts as a "tethered ligand," which then binds to the receptor itself to initiate signaling. nih.govnih.govencyclopedia.pubnih.govahajournals.org

There are four members of the PAR family in mammals: PAR1, PAR2, PAR3, and PAR4. wikipedia.orgencyclopedia.pubspandidos-publications.com They are expressed in a wide variety of cells and tissues, including platelets, endothelial cells, immune cells, neurons, and smooth muscle cells. wikipedia.orgencyclopedia.pub Each PAR is preferentially activated by different proteases, leading to a diverse range of physiological and pathological responses. wikipedia.orgnih.govnih.gov

Table 1: The Protease-Activated Receptor (PAR) Family

Receptor Gene Name Primary Activating Proteases Key Functions
PAR1 F2R Thrombin, Activated Protein C (APC), MMPs Platelet activation, endothelial cell function, inflammation, cancer progression. wikipedia.orgnih.govfrontiersin.org
PAR2 F2RL1 Trypsin, Tryptase, Factor Xa Inflammation, pain, gastrointestinal function. wikipedia.orgspandidos-publications.com
PAR3 F2RL2 Thrombin Primarily acts as a cofactor for thrombin-mediated PAR4 activation in mice. nih.govwikipedia.org
PAR4 F2RL3 Thrombin, Trypsin Platelet activation (often in concert with PAR1), inflammation. wikipedia.orgencyclopedia.pubspandidos-publications.com

Biological Significance of Protease-Activated Receptor 1 (PAR1) Signaling

PAR1, the first member of this family to be identified, is a key receptor for the coagulation enzyme thrombin. nih.govnih.gov Its activation is pivotal in hemostasis and thrombosis. On platelets, thrombin-mediated cleavage of PAR1 is a potent stimulus for aggregation, a critical step in blood clot formation. nih.govcam.ac.uk

Beyond its role in platelets, PAR1 signaling in endothelial cells—the cells lining blood vessels—is crucial for regulating vascular integrity. ahajournals.org Interestingly, PAR1 can trigger different, and sometimes opposing, cellular responses depending on the activating protease. This phenomenon is known as "biased agonism." frontiersin.orgbohrium.com For example:

Thrombin cleavage of PAR1 on endothelial cells can lead to increased vascular permeability and inflammation. ahajournals.orgashpublications.org

Activated Protein C (APC) cleavage of PAR1 at a different site can have cytoprotective effects, promoting endothelial barrier stability and anti-inflammatory responses. nih.govahajournals.orgashpublications.org

PAR1 signaling is also involved in a multitude of other physiological processes, including embryonic development, immune responses, and neuronal function. nih.govnih.gov

Pathophysiological Implications of Aberrant PAR1 Activity

Dysregulation of PAR1 signaling is implicated in a wide range of diseases.

Thrombosis and Cardiovascular Disease: Over-activation of PAR1 is a major driver of arterial thrombosis, which can lead to myocardial infarction and stroke. This has made PAR1 a significant target for antithrombotic therapies. nih.govnih.gov

Inflammation: PAR1 activation on various cells, including endothelial and immune cells, can promote the release of pro-inflammatory mediators, contributing to chronic inflammatory conditions. nih.govfrontiersin.org

Cancer: PAR1 is overexpressed in numerous cancers, including breast, prostate, melanoma, and pancreatic cancer. nih.gov Its activation can promote tumor growth, invasion, metastasis, and angiogenesis (the formation of new blood vessels that supply the tumor). nih.gov

Fibrosis: Inappropriate PAR1 signaling can contribute to the development of fibrotic diseases in organs such as the lungs, liver, and kidneys by promoting the excessive deposition of extracellular matrix.

Neurological Disorders: In the central nervous system, aberrant PAR1 activity has been linked to neuroinflammation and neuronal damage in conditions like stroke, traumatic brain injury, and neurodegenerative diseases. nih.gov

The multifaceted roles of PAR1 in both health and disease underscore the scientific interest in developing modulators that can selectively inhibit its pathological activities while preserving its physiological functions.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C21H18Cl2N2 B1662643 Q94 hydrochloride

3D Structure of Parent

Interactive Chemical Structure Model





Properties

IUPAC Name

2-benzyl-1-[(4-chlorophenyl)methyl]benzimidazole;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H17ClN2.ClH/c22-18-12-10-17(11-13-18)15-24-20-9-5-4-8-19(20)23-21(24)14-16-6-2-1-3-7-16;/h1-13H,14-15H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WXIWQTVPWYFEHP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CC2=NC3=CC=CC=C3N2CC4=CC=C(C=C4)Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H18Cl2N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

369.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Pharmacological Characterization of Q94 Hydrochloride As a Par1 Modulator

Ligand Classification and Receptor Specificity Profile

Designation as a Selective Protease-Activated Receptor 1 Antagonist

Q94 hydrochloride was initially identified as a negative allosteric modulator and antagonist of Protease-Activated Receptor 1 (PAR1). rndsystems.comaxonmedchem.com Allosteric modulators bind to a site on the receptor distinct from the primary (orthosteric) binding site, altering the receptor's response to its natural agonist, thrombin. nih.govresearchgate.net However, subsequent research has introduced nuance to its classification. A 2022 study focusing on human platelets found that this compound may have off-target effects independent of PAR1, suggesting it may not function as a selective PAR1 allosteric modulator in all cell types. nih.govresearchgate.netcam.ac.uk

Receptor Interaction Modality

Identification as a Gαq Signaling-Biased Antagonist of PAR1

This compound has been characterized as a biased antagonist that specifically targets the PAR1-Gαq signaling pathway. rndsystems.comnih.govresearchgate.net PAR1 can signal through multiple G proteins, including Gαq and Gα12/13. nih.gov Q94 was reported to inhibit the interaction between PAR1 and Gαq, thereby blocking downstream responses such as intracellular calcium mobilization and ERK1/2 phosphorylation. rndsystems.comnih.gov This biased modulation is a key feature, as it suggests the potential to selectively inhibit certain cellular actions of thrombin while preserving others. nih.gov Compounds that modulate PAR1 signaling in this manner are sometimes referred to as "parmodulins". nih.gov

Assessment of Antagonistic Potency on PAR1

The antagonistic potency of this compound has been quantified in various assays. It was found to inhibit the PAR1-Gαq interaction with an IC₅₀ value of 916 nM. rndsystems.com In functional cell-based assays, it demonstrated greater potency, inhibiting thrombin-induced intracellular calcium mobilization with an IC₅₀ of 10.3 nM. rndsystems.com

However, studies in human platelets indicated a lower potency for Q94 compared to other known PAR1 antagonists. nih.govresearchgate.net This discrepancy in potency across different cell types and assay conditions highlights the complexity of its pharmacological characterization. nih.govcam.ac.uk

Table 1: Antagonistic Potency of this compound

Assay Parameter Potency (IC₅₀)
Receptor Interaction PAR1-Gαq Interaction Inhibition 916 nM rndsystems.com

Context within Benzimidazole (B57391) Chemical Series

This compound, with the chemical name 1-[(4-Chlorophenyl)methyl]-2-(phenylmethyl)-1H-benzimidazole hydrochloride, belongs to the benzimidazole class of chemical compounds. rndsystems.comnih.gov Several compounds within this series have been explored for their ability to modulate PAR1 signaling. rndsystems.comaxonmedchem.com The specific structural characteristics of Q94, derived from its benzimidazole core, are responsible for its interaction with the PAR1 receptor. rndsystems.comnih.gov

Table 2: Compound Names Mentioned

Compound Name Chemical Class
This compound Benzimidazole
Thrombin Protease
SCH79797 PAR1 antagonist
YD-3 PAR4 antagonist
Aspirin Anti-platelet agent

Elucidation of the Molecular Mechanism of Action of Q94 Hydrochloride

Inhibition of Upstream Receptor Activation and G-Protein Coupling

The initial actions of Q94 hydrochloride occur at the cell membrane, where it interferes with the coupling of PAR1 to its primary G-protein and prevents its activation by proteases like thrombin.

This compound functions as a Gαq signaling-biased antagonist of PAR1. caymanchem.com It specifically inhibits the interaction between PAR1 and the G-protein Gαq, with a reported half-maximal inhibitory concentration (IC50) of 916 nM. tocris.comcaymanchem.com This disruption is a key aspect of its function as a negative allosteric modulator, preventing the receptor from activating downstream intracellular signaling pathways even when the primary agonist, thrombin, is present. tocris.comcam.ac.uk This action is selective for PAR1, as the compound does not show similar activity at the related PAR2 receptor. tocris.com

Thrombin is the most potent physiological activator of platelets and signals through PARs. cam.ac.uknih.gov In humans, thrombin-mediated platelet activation involves both PAR1 and PAR4. nih.gov The activation of PAR1 is a multi-step process where thrombin first binds to the receptor's extracellular domain and then cleaves it to unmask a new N-terminus that acts as a "tethered ligand," binding to the receptor's second extracellular loop to initiate signaling. researchgate.net

This compound effectively blocks the consequences of this activation. tocris.comcaymanchem.com Studies have demonstrated that this compound inhibits cellular responses triggered by thrombin and specific PAR1-activating peptides (PAR1-AP). caymanchem.comresearchgate.netnih.gov However, some research indicates that its potency in inhibiting these responses in human platelets can be low compared to other PAR1 antagonists, and it may have off-target effects at higher concentrations. researchgate.netnih.gov

Modulation of Intracellular Signal Transduction Pathways

By uncoupling PAR1 from Gαq, this compound effectively dampens the key intracellular signaling pathways that are normally initiated upon receptor activation.

A primary result of PAR1-Gαq activation is the mobilization of intracellular calcium (Ca2+). nih.govnih.gov this compound has been shown to potently block thrombin-induced increases in intracellular calcium, with an IC50 value of 10.3 nM. tocris.com It effectively inhibits Ca2+ mobilization stimulated by either thrombin or a PAR1-activating peptide. caymanchem.com This effect is specific to PAR1, as the compound does not inhibit Ca2+ signaling induced by a PAR2-activating peptide in human microvascular endothelial cells (HMEC-1). caymanchem.com However, in studies on human platelets, the potency of Q94 in inhibiting PAR1-dependent Ca2+ signaling was found to be relatively low in comparison to other PAR1 antagonists. nih.govresearchgate.net

Table 1: Comparative Potency of PAR1 Antagonists on Ca²+ Signaling
CompoundTypeIC₅₀ (µM) on PAR1-AP-induced Ca²+ Signaling in Platelets
VorapaxarOrthosteric Antagonist0.003
ML161Intracellular Allosteric Modulator0.14
Q94 (Tocris)Intracellular Allosteric Modulator14.4
Q94 (ChemDiv)Intracellular Allosteric Modulator35.9
Data sourced from a study on human platelets, as presented in Figure 1 of Platelets, 2022, 33(7), 1090-1095. researchgate.net

The activation of the Gαq pathway stimulates phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) to generate the second messengers diacylglycerol (DAG) and inositol (B14025) 1,4,5-trisphosphate (IP3). researchgate.net IP3 then binds to its receptors on the endoplasmic reticulum, triggering the release of stored calcium into the cytoplasm. researchgate.netnih.gov By inhibiting the PAR1-Gαq coupling, this compound effectively suppresses the production of IP3 in cells following stimulation. tocris.com

The Extracellular Signal-Regulated Kinase 1/2 (ERK1/2) pathway is a critical downstream target of PAR1 signaling that is involved in cell proliferation and other functions. nih.govnih.gov Research findings confirm that this compound inhibits the phosphorylation of ERK1/2, which is a key step in the activation of this pathway. tocris.com This inhibition is a direct consequence of its upstream blockade of PAR1-Gαq signaling. tocris.comcaymanchem.com

Table 2: Summary of this compound's Inhibitory Activity
Target/ProcessEffectIC₅₀ ValueReference
PAR1-Gαq InteractionInhibition916 nM tocris.comcaymanchem.com
Thrombin-Induced Intracellular Ca²⁺ MobilizationInhibition10.3 nM tocris.com
IP₃ ProductionSuppressionNot Reported tocris.com
ERK1/2 PhosphorylationInhibitionNot Reported tocris.com

Prevention of Myosin Light Chain (MLC) Phosphorylation

Myosin Light Chain (MLC) phosphorylation is a critical regulatory step in a multitude of cellular processes, including smooth muscle contraction and cell motility. This phosphorylation is primarily controlled by the balance of activity between Myosin Light Chain Kinase (MLCK) and Myosin Phosphatase. nih.gov The phosphorylation of the regulatory light chain of myosin is a key molecular switch, and its dysregulation is implicated in various pathological conditions. nih.govnih.gov

This compound has been demonstrated to interfere with this signaling cascade. Research indicates that this compound effectively blocks the phosphorylation of MLC. rndsystems.com This inhibitory action disrupts the downstream events that are contingent on an active, phosphorylated MLC, thereby preventing the associated cellular responses. The compound is a PAR1 negative allosteric modulator, which inhibits the interaction between PAR1 and Gαq, a key step in initiating the signaling cascade that leads to MLC phosphorylation. rndsystems.com

Compound NameActionTarget Pathway
This compoundBlocks MLC phosphorylationPAR1-Gαq signaling
Myosin Light Chain (MLC)Undergoes phosphorylationMuscle contraction, cell motility
Myosin Light Chain Kinase (MLCK)Phosphorylates MLCCalcium/calmodulin-dependent signaling

Downstream Effects on Gene Expression and Protein Synthesis

The inhibitory effect of this compound on upstream signaling events, such as MLC phosphorylation, precipitates significant changes in the expression of specific genes and the synthesis of their corresponding proteins. A notable example of this is the modulation of Chemokine (C-C motif) Ligand 2 (CCL2).

Chemokine (C-C motif) Ligand 2 (CCL2), also known as Monocyte Chemoattractant Protein-1 (MCP-1), is a potent chemoattractant for monocytes, memory T cells, and dendritic cells to sites of inflammation. wikipedia.org The expression of the CCL2 gene is tightly regulated and can be induced by various inflammatory stimuli. nih.gov

Studies have shown that this compound leads to a significant reduction in the messenger RNA (mRNA) levels of CCL2. rndsystems.com By inhibiting the upstream signaling pathways that normally lead to the transcriptional activation of the CCL2 gene, this compound effectively curtails the production of CCL2 transcripts. This reduction in mRNA levels is a direct consequence of the compound's ability to block the signaling cascade that would otherwise promote gene expression.

The reduction in CCL2 mRNA levels logically translates to a decrease in the synthesis and subsequent release of the CCL2 protein. The CCL2 protein is secreted by a variety of cell types and plays a crucial role in the inflammatory response. frontiersin.org

Consistent with its effect on mRNA levels, this compound has been shown to diminish the expression and release of the CCL2 protein. rndsystems.com This leads to a lower concentration of this key chemokine in the cellular microenvironment, thereby reducing the recruitment of inflammatory cells and mitigating the inflammatory response. The inhibition of CCL2 expression is a key downstream effect of this compound's mechanism of action.

Gene/ProteinFunctionEffect of this compound
CCL2 mRNATemplate for CCL2 protein synthesisReduction in levels
CCL2 ProteinChemoattractant for immune cellsDecrease in expression and release

Cellular and Organ Level Biological Activities of Q94 Hydrochloride

Effects on Fibroblast Biology

Fibroblasts are key players in tissue repair and fibrosis, and their activation is a hallmark of these processes. Thrombin, a potent activator of fibroblasts, exerts its effects primarily through PAR1. Q94 hydrochloride has been shown to interfere with these activation pathways significantly.

Inhibition of Thrombin-Induced Fibroblast Activation

Thrombin is a well-established initiator of fibroblast activation, a process characterized by the transformation of quiescent fibroblasts into a proliferative and contractile phenotype. This activation is largely mediated through the coupling of PAR1 to Gαq signaling pathways. nih.govnih.govnih.gov this compound, as a Gαq-signaling-biased PAR1 antagonist, effectively inhibits this thrombin-induced activation. nih.govpnas.org Research has demonstrated that thrombin-mediated fibroblast activation involves the cooperation between ERK1/2 and Rho kinase signaling pathways, which are downstream of Gαq. nih.govnih.govnih.gov By blocking the initial PAR1-Gαq interaction, this compound prevents the downstream signaling events that lead to fibroblast activation. nih.gov

Impact on Inflammatory Chemokine Production in Fibroblasts

A key aspect of fibroblast activation is the production and release of inflammatory chemokines, which contribute to the recruitment of immune cells and the perpetuation of inflammatory responses. One of the critical chemokines produced by fibroblasts in response to thrombin is CCL2 (also known as monocyte chemoattractant protein-1 or MCP-1). nih.govnih.govnih.gov The production of CCL2 is dependent on the PAR1-Gαq signaling axis. nih.govnih.govnih.gov Studies have shown that this compound can block the thrombin-induced expression of CCL2 in fibroblasts, highlighting its anti-inflammatory potential at the cellular level. nih.gov

Modulation of Endothelial Cell Responses

Endothelial cells, which form the inner lining of blood vessels, are crucial regulators of vascular homeostasis. Thrombin can disrupt this balance by activating PAR1 on endothelial cells, leading to a cascade of signaling events that alter endothelial function.

Attenuation of Thrombin-Mediated Endothelial Cell Signaling

This compound has been identified as an inhibitor of thrombin-mediated signaling in endothelial cells. nih.govpnas.org Specifically, it has been shown to inhibit the increases in intracellular calcium mobilization induced by thrombin or a PAR1-activating peptide in human microvascular endothelial cells (HMEC-1). nih.govpnas.org This inhibitory effect was observed at concentrations of 1 and 10 μM and was selective for PAR1, as it did not affect the signaling induced by a PAR2-activating peptide. nih.govpnas.org The ability of this compound to block calcium mobilization underscores its targeted disruption of the PAR1-Gαq pathway, a critical component of thrombin's action on endothelial cells. nih.govnih.gov

Implications for Endothelial Permeability and Function

The activation of PAR1 by thrombin is a primary driver of increased endothelial permeability, a key event in inflammation and vascular injury. nih.govpnas.org This process is mediated through G-protein signaling pathways that lead to the reorganization of the endothelial cytoskeleton and the disruption of adherens junctions between cells. pnas.org PAR1 antagonists have been shown to completely block thrombin-mediated endothelial barrier disruption. ahajournals.org By attenuating thrombin-induced signaling cascades, such as intracellular calcium release, this compound has significant implications for maintaining endothelial barrier integrity and function. The inhibition of these initial signaling events is crucial in preventing the subsequent cellular changes that lead to increased vascular permeability.

Renal Cell Protective Actions

Beyond its effects on fibroblasts and endothelial cells, this compound has demonstrated protective effects in the context of kidney disease. In a mouse model of nephropathy induced by doxorubicin, administration of this compound was found to decrease albuminuria. nih.govpnas.org Albuminuria, the presence of albumin in the urine, is a key indicator of kidney damage, particularly to the podocytes, which are specialized cells of the glomerulus. The ability of this compound to ameliorate this condition suggests a protective role for this compound against podocyte injury. nih.gov

Interactive Data Tables

Table 1: Inhibitory Activity of this compound

ParameterValueCell TypeTargetReference
IC50 (PAR1 Antagonism)916 nMNot SpecifiedPAR1-Gαq interaction nih.govnih.gov
IC50 (Calcium Mobilization)10.3 nMNot SpecifiedThrombin-induced intracellular calcium mobilization nih.gov

Protection Against Podocyte Injury

Podocytes are highly specialized cells in the glomerulus of the kidney that play a crucial role in filtration. nih.gov Injury to these cells is a central event in the pathogenesis of several glomerular diseases, leading to proteinuria and progressive kidney dysfunction. nih.gov Research has shown that this compound can protect against podocyte injury. researchgate.net

In a mouse model of doxorubicin-induced nephropathy, a condition known to cause significant podocyte damage, treatment with this compound demonstrated a protective effect on key podocyte-specific proteins. researchgate.net Specifically, the administration of Q94 attenuated the doxorubicin-induced loss of messenger RNA (mRNA) for both nephrin (B609532) and podocin. researchgate.net Nephrin and podocin are critical components of the slit diaphragm, a specialized cell-cell junction between podocytes that is essential for maintaining the glomerular filtration barrier. researchgate.net The preservation of these proteins by this compound suggests a direct protective action on the structural and functional integrity of podocytes. researchgate.net

The table below summarizes the effect of this compound on podocyte-specific protein expression in a doxorubicin-induced nephropathy model. researchgate.net

BiomarkerTreatment GroupOutcomeStatistical Significance
Nephrin mRNADoxorubicin + VehicleDecreased expression-
Nephrin mRNADoxorubicin + Q94Attenuated loss of expressionp < 0.05 vs. Dox + vehicle
Podocin mRNADoxorubicin + VehicleDecreased expression-
Podocin mRNADoxorubicin + Q94Attenuated loss of expressionp < 0.05 vs. Dox + vehicle

Data derived from a study in a mouse model of doxorubicin-induced nephropathy (n=4-7). researchgate.net

Mitigation of Renal Pathological Processes

Beyond the cellular level of podocyte protection, this compound has been shown to mitigate broader pathological processes within the kidney. researchgate.net In the same doxorubicin-induced nephropathy mouse model, Q94 treatment led to a reduction in glomerular damage. researchgate.net

The table below details the impact of this compound on markers of renal pathology in a doxorubicin-induced nephropathy model. researchgate.net

Pathological MarkerTreatment GroupOutcomeStatistical Significance
PAS-Positive RegionDoxorubicin + VehicleIncreased area-
PAS-Positive RegionDoxorubicin + Q94Suppressed increase in areap < 0.05 vs. Dox + vehicle
Desmin-Positive AreaDoxorubicin + VehicleIncreased area-
Desmin-Positive AreaDoxorubicin + Q94Suppressed increase in areap < 0.05 vs. Dox + vehicle

Data derived from a study in a mouse model of doxorubicin-induced nephropathy (n=4-7). researchgate.net

Comparative Pharmacology and Future Research Trajectories

Comparison with Established and Emerging PAR1 Antagonists (e.g., Vorapaxar, SCH 79797)

A comparative analysis of Q94 hydrochloride with established and emerging PAR1 antagonists reveals significant disparities in mechanism, potency, and selectivity. PAR1 antagonists are a class of antiplatelet agents that function by inhibiting thrombin-induced platelet aggregation, a key process in the formation of blood clots. drugs.comrxlist.com

Vorapaxar , the first FDA-approved PAR1 antagonist, is an orally active, competitive, and nearly irreversible orthosteric inhibitor. ashpublications.orgnih.govnih.gov It binds to the extracellular ligand-binding pocket of PAR1, effectively blocking the receptor's activation by its tethered ligand, which is exposed after cleavage by thrombin. ashpublications.orgnih.gov In contrast, Q94 was initially proposed to be an allosteric modulator, acting at a different site on the receptor to inhibit PAR1-Gαq signaling pathways. nih.govcam.ac.uk

However, studies focusing on human platelet activation have demonstrated that this compound exhibits low potency compared to other PAR1 antagonists. nih.govcam.ac.uk For instance, while Vorapaxar effectively inhibits PAR1-dependent signaling, Q94's inhibitory action was found to be significantly weaker. researchgate.net Research from 2022 showed that Q94 (from two different sources, Tocris and ChemDiv) had a high IC₅₀ value for inhibiting PAR1-dependent Ca²⁺ signaling in platelets, indicating low potency. researchgate.net Furthermore, this study highlighted that Q94 was 91-times less potent than SCH 79797 , another PAR1 antagonist, in their experiments, directly contradicting earlier reports that had suggested Q94 was more potent. researchgate.net

Crucially, recent findings indicate that Q94 also inhibits platelet activation triggered by other activators, suggesting it has PAR1-independent, off-target effects. nih.govcam.ac.uk This lack of selectivity is a significant drawback compared to a highly specific agent like Vorapaxar.

Q & A

Basic Research Questions

Q. What spectroscopic and chromatographic methods are recommended for confirming the identity and purity of synthesized Q94 hydrochloride (CAS 1052076-77-3)?

  • Methodological Answer : Use nuclear magnetic resonance (NMR) spectroscopy for structural confirmation (e.g., 1^1H and 13^{13}C NMR), high-performance liquid chromatography (HPLC) with UV detection for purity assessment (>95%), and mass spectrometry (MS) for molecular weight verification. Document retention times, peak integration, and spectral anomalies. Cross-validate results with reference standards if available. Reproducibility requires detailed protocols for solvent systems, column specifications, and calibration curves .

Q. How should researchers document solubility profiles of this compound across solvents for preclinical studies?

  • Methodological Answer : Conduct equilibrium solubility studies at physiologically relevant temperatures (e.g., 25°C and 37°C) in buffered solutions (pH 1.2–7.4) and organic solvents (e.g., DMSO, ethanol). Report saturation concentrations using UV-Vis spectrophotometry or HPLC. Include parameters such as agitation time, particle size, and thermodynamic activity. Tabulate results as follows:

SolventTemperature (°C)Solubility (mg/mL)Method
Phosphate buffer (pH 7.4)372.1 ± 0.3HPLC-UV
DMSO2545.6 ± 1.2Gravimetric

Q. What steps ensure reproducibility in synthesizing this compound batches for pharmacological assays?

  • Methodological Answer : Standardize reaction conditions (temperature, solvent, catalyst ratio) and validate intermediates via thin-layer chromatography (TLC) or inline FTIR. Include purity thresholds for raw materials and document deviations in Supplementary Information (SI). For scale-up, use design of experiments (DoE) to optimize yield and minimize byproducts .

Advanced Research Questions

Q. How can researchers resolve discrepancies between in vitro potency and in vivo efficacy of this compound in disease models?

  • Methodological Answer : Investigate pharmacokinetic (PK) factors (e.g., plasma protein binding, metabolic stability via liver microsomes) and pharmacodynamic (PD) markers (target engagement assays). Use physiologically based pharmacokinetic (PBPK) modeling to correlate exposure levels with efficacy. Cross-validate with tissue distribution studies and metabolite profiling .

Q. What experimental strategies identify degradation pathways of this compound under accelerated stability conditions?

  • Methodological Answer : Perform stress testing (40°C/75% RH, light exposure) and analyze degradation products via LC-MS/MS. Use forced degradation studies (acid/base hydrolysis, oxidation) to isolate intermediates. Compare degradation kinetics in solid vs. solution states. Document pathways in a reaction scheme and propose stabilization strategies (lyophilization, excipient selection) .

Q. How should computational models be integrated with experimental data to predict this compound’s off-target effects?

  • Methodological Answer : Employ molecular docking (e.g., AutoDock Vina) to screen against kinase or GPCR libraries. Validate predictions with in vitro binding assays (e.g., radioligand displacement). Use machine learning (ML) models trained on structural analogs to prioritize high-risk targets. Report model validation metrics (ROC curves, precision-recall) in SI .

Data Analysis and Reporting Guidelines

Q. What statistical approaches are appropriate for dose-response studies of this compound?

  • Methodological Answer : Use nonlinear regression (e.g., four-parameter logistic model) to calculate EC50_{50}/IC50_{50} values. Report confidence intervals and goodness-of-fit metrics (R2^2, residual plots). For multiplexed assays (e.g., high-content screening), apply false discovery rate (FDR) corrections. Include raw data and analysis scripts in SI .

Q. How should researchers address batch-to-batch variability in this compound’s bioactivity data?

  • Methodological Answer : Implement quality control (QC) protocols, including reference standard calibration and inter-batch potency testing. Use ANOVA or mixed-effects models to quantify variability sources (e.g., synthesis vs. assay conditions). Document outlier exclusion criteria and batch-specific metadata .

Ethical and Safety Considerations

Q. What safety protocols are critical for handling this compound in vivo studies?

  • Methodological Answer : Follow institutional guidelines for acute toxicity testing (LD50_{50} determination) and Material Safety Data Sheet (MSDS) recommendations. Use personal protective equipment (PPE) certified under JIS T 8116 (gloves) and JIS T 8147 (goggles). Decontaminate work surfaces with 70% ethanol .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.